Piperine

Catalog No.
S796022
CAS No.
94-62-2
M.F
C17H19NO3
M. Wt
285.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperine

CAS Number

94-62-2

Product Name

Piperine

IUPAC Name

(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+

InChI Key

MXXWOMGUGJBKIW-YPCIICBESA-N

SMILES

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3

solubility

0.04 mg/mL at 18 °C
Very slightly soluble in water; Soluble in ether, oils
Soluble (in ethanol)

Synonyms

((1-5-(1,3)-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine, (1-(5-(1,3)-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine, 1-piperoylpiperidine, piperine, piperine, (E,E)-isomer, piperine, (E,Z)-isomer, piperine, (Z,E)-isomer, piperine, (Z,Z)-isomer

Canonical SMILES

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3

Bioavailability Enhancer:

Piperine demonstrates a unique ability to enhance the bioavailability of other therapeutic compounds. It inhibits enzymes like CYP3A4 and UGT in the gut and liver, which are responsible for metabolizing and eliminating drugs. By inhibiting these enzymes, piperine allows for a higher absorption and increased efficacy of co-administered drugs. This has been demonstrated with curcumin, a compound with promising health benefits but poor bioavailability [PubMed link: ].

Anti-inflammatory and Antioxidant Properties:

Studies suggest piperine possesses anti-inflammatory and antioxidant properties. It may help regulate inflammatory pathways and scavenge free radicals, potentially contributing to the prevention of chronic diseases. Research suggests its effectiveness in reducing inflammation in animal models of arthritis and colitis [PubMed link: ], while other studies indicate its antioxidant potential [PubMed link: ].

Potential in Cancer Research:

Preliminary research suggests piperine might have anti-cancer properties. Studies have observed its ability to inhibit the growth, migration, and invasion of cancer cells in laboratory settings [MDPI link: ]. However, further research is necessary to understand its potential therapeutic applications in humans.

Other Areas of Exploration:

Scientific exploration of piperine extends beyond the aforementioned areas. Researchers are investigating its potential in managing various health conditions, including:

  • Neurological disorders: Studies suggest piperine's neuroprotective effects and potential benefits for improving cognitive function [PubMed link: ].
  • Metabolic disorders: Research suggests piperine may play a role in regulating blood sugar levels and managing obesity [PubMed link: ].
  • Antimicrobial activity: Studies indicate piperine's potential effectiveness against various bacteria, fungi, and viruses [PubMed link: ].

Piperine is an alkaloid primarily found in black pepper (Piper nigrum) and long pepper (Piper longum). It is responsible for the pungent flavor of these spices and has been utilized in traditional medicine for its potential health benefits. Piperine is characterized by its chemical formula C₁₇H₁₉N₁O₃ and is classified as a N-acylpiperidine. Its structure consists of a piperidine ring attached to a 1,3-benzodioxole group and a butadiene chain, which contributes to its unique properties .

  • Salt Formation: Piperine can form salts exclusively with strong acids, such as platinichloride, yielding orange-red crystalline structures .
  • Hydrolysis: Under alkaline conditions, piperine can be hydrolyzed into piperidine and piperic acid .
  • Isomerization: Exposure to light, particularly ultraviolet light, can lead to the formation of isomers such as chavicine and isopiperine, which lack the characteristic pungency of piperine .
  • Oxidation: Piperine can be oxidized to produce compounds like piperonal, which has various industrial applications .

Piperine exhibits a wide range of biological activities:

  • Antioxidant Properties: It has demonstrated antioxidant effects, potentially aiding in the prevention of cellular damage .
  • Anti-inflammatory Effects: Piperine has been shown to reduce inflammation in various studies, suggesting its utility in treating inflammatory conditions .
  • Enhancement of Bioavailability: Piperine enhances the bioavailability of several drugs by inhibiting drug transporters like P-glycoprotein and cytochrome P450 enzymes . This property has been particularly noted in enhancing the absorption of certain pharmaceuticals, such as phenytoin and rifampin.
  • Antimicrobial Activity: Research indicates that piperine possesses antimicrobial properties against various pathogens .

Piperine can be synthesized through several methods:

  • Extraction from Black Pepper: The most common method involves extracting piperine from black pepper using organic solvents like dichloromethane. The concentration of piperine varies between 1–2% in long pepper and 5–10% in black or white pepper .
  • Chemical Synthesis: Piperine can also be synthesized chemically by reacting piperic acid chloride with piperidine, yielding approximately 50% yield . Another method involves treating the solvent-free residue from concentrated alcoholic extracts of black pepper with potassium hydroxide to isolate piperine .

Piperine finds application across various fields:

  • Pharmaceuticals: Due to its ability to enhance drug bioavailability, piperine is often included in formulations aimed at improving therapeutic efficacy .
  • Food Industry: As a flavoring agent, it is widely used to impart spiciness in culinary applications.
  • Traditional Medicine: Piperine has been used in Ayurvedic medicine for its purported health benefits, including digestive aid and anti-inflammatory properties .

Research on piperine's interactions with other compounds highlights its potential synergistic effects:

  • With Chemotherapeutic Agents: Studies suggest that piperine may reduce the side effects of certain chemotherapeutic drugs while enhancing their efficacy .
  • Drug Metabolism: Piperine's inhibition of cytochrome P450 enzymes suggests that it may alter the metabolism of various drugs, necessitating careful consideration during co-administration .

Piperine shares similarities with several other compounds, but its unique structure and properties set it apart. Here are some comparable compounds:

CompoundSourceKey Characteristics
CapsaicinChili peppersResponsible for heat; activates TRPV1 receptors.
AllicinGarlicKnown for antimicrobial properties; contributes to garlic's pungency.
Piperic AcidHydrolysis product of piperineIntermediate in synthesis; used in fragrances.
PiperlongumineLong pepperExhibits anticancer properties; structurally related to piperine.

Piperine's distinctive amide structure and its ability to enhance drug bioavailability make it unique among these compounds. Its diverse biological activities further underscore its significance in both culinary and medicinal contexts .

Piperine represents the primary alkaloid responsible for the characteristic pungency of black pepper and related species within the Piperaceae family [1]. This amide alkaloid demonstrates significant variation in concentration across different species and plant parts within the family. Piper nigrum, commonly known as black pepper, contains the highest concentrations of piperine, with levels ranging from 2.531 to 8.073 milligrams per 100 grams in commercial samples, with mean concentrations of 4.418 ± 946 milligrams per 100 grams [2]. The piperine content in black pepper varies considerably depending on the variety and processing method, with concentrations ranging from 1.7 to 7.4 percent in fruits [6].

Piper longum, the source of long pepper, represents the second most economically important species containing piperine [3]. Research indicates that piperine concentrations in Piper longum fruits range from 600 to 1600 milligrams per 100 grams, while the roots contain 310 milligrams per 100 grams [2]. More recent studies have documented piperine content ranging from 5 to 9 percent in spikes and roots of Piper longum [6]. Comparative analysis of different Piper longum germplasms from North East India revealed significant variation in piperine content, ranging from 1.33 to 7.85 percent in fruits across different accessions [37].

Other Piperaceae family members demonstrate varying degrees of piperine accumulation. Piper chaba fruits contain 0.95 to 1.32 percent piperine, while Piper guineense fruits show concentrations between 0.23 and 1.1 percent [6]. Piper sarmentosum exhibits organ-specific distribution patterns, with roots containing 0.20 percent, stems 1.59 percent, leaves 0.104 percent, and fruits 2.75 percent piperine [6]. Piper trichostachyon, considered a wild putative parent of Piper nigrum, contains significantly lower piperine concentrations, with fruits showing only 14.40 ± 0.80 milligrams per 100 grams compared to the 1555.50 ± 77.80 milligrams per 100 grams found in Piper nigrum fruits [35].

SpeciesPlant PartPiperine ContentReference
Piper nigrumFruit1.7-7.4% [6]
Piper longumSpike and root5-9% [6]
Piper longumFruit0.03% [6]
Piper chabaFruit0.95-1.32% [6]
Piper guineenseFruit0.23-1.1% [6]
Piper sarmentosumRoot0.20% [6]
Piper sarmentosumStem1.59% [6]
Piper sarmentosumLeaf0.104% [6]
Piper sarmentosumFruit2.75% [6]

The distribution pattern within individual plants shows that fruits consistently contain the highest piperine concentrations across all species studied [2] [6]. This preferential accumulation in reproductive organs suggests a potential ecological role in seed protection or dispersal mechanisms. The roots of Piper species generally contain lower but still significant concentrations of piperine, while leaves and stems show intermediate levels [6] [35].

Ecological Factors Influencing Alkaloid Production

Environmental conditions significantly impact piperine production in Piperaceae species, with multiple ecological factors contributing to the observed variation in alkaloid concentrations. Temperature emerges as a critical determinant of piperine content, with tropical hot and humid climates providing optimal conditions for alkaloid synthesis [20]. Piper nigrum requires optimal temperatures of 28 degrees Celsius with high rainfall of approximately 125 to 200 centimeters annually for maximum piperine production [20]. The vine thrives under humid conditions at altitudes up to 1500 meters above sea level with consistent moisture distribution throughout the year [22].

Regional variations in piperine content demonstrate the profound influence of agroclimatic conditions on alkaloid production. Comparative studies of Piper longum roots from different agroclimatic zones in Odisha, India, revealed that the Keonjhar region produced the highest piperine yields, followed by Ganjam Udayagiri and Khurda districts [21]. The Keonjhar region showed approximately 1.2-fold higher piperine content compared to other regions when analyzed through spectrophotometric methods [21]. High-performance liquid chromatography analysis confirmed these regional differences, with Keonjhar samples consistently producing superior alkaloid concentrations [21].

Soil composition and fertility significantly influence piperine biosynthesis in Piperaceae species. Piper longum requires porous, well-drained soils rich in organic matter with partial shade conditions for optimal alkaloid production [20]. The quality of growing sites directly correlates with alkaloid concentrations, as demonstrated in studies of piperidine alkaloids in forest trees where low-quality sites with nitrogen deficiency showed minimal alkaloid production [23]. Nitrogen availability emerges as a critical limiting factor, with foliar nitrogen concentrations below 1.1 percent resulting in trace levels of alkaloid production [23].

Propagation methods also influence the final piperine content in harvested plant material. Research on Piper longum demonstrated that plants grown from nodal cuttings consistently produced higher piperine concentrations compared to those propagated from petiolar or apical leaf cuttings [21]. This pattern remained consistent across all three agroclimatic zones studied, suggesting that the propagation method affects the plant's inherent capacity for alkaloid synthesis [21].

Climate change projections indicate potential impacts on future piperine production. Studies examining temperature effects on black pepper quality parameters suggest that elevated temperatures of 2 to 3 degrees Celsius may not significantly impact piperine content, with samples from different coastal districts showing consistent alkaloid levels despite temperature variations [24]. However, samples from higher elevation regions demonstrated slightly lower oil and piperine content compared to coastal areas [24].

Seasonal variations and harvesting timing significantly affect alkaloid accumulation patterns. The piperine content in pepper greatly depends on climatic conditions, place of origin, and drying conditions [1]. Different processing methods, including the timing of harvest and post-harvest handling, influence the final piperine concentrations in commercial products [1].

Enzymatic Mechanisms of Piperine Biosynthesis

The biosynthesis of piperine involves a complex series of enzymatic reactions that convert primary metabolites into this specialized alkaloid through coordinated metabolic pathways. The terminal step in piperine biosynthesis is catalyzed by piperine synthase, a piperoyl-coenzyme A:piperidine piperoyl transferase that belongs to the benzyl alcohol acetyltransferase, hydroxycinnamoyl-coenzyme A:hydroxybenzyl alcohol hydroxycinnamoyl transferase, anthocyanin acyltransferase, and deacetylvindoline acetyltransferase superfamily of acyltransferases [4] [10]. This enzyme catalyzes the formation of piperine from piperoyl-coenzyme A and piperidine, representing the final step that links the aromatic and aliphatic components of the molecule [10].

Piperine synthase demonstrates specific kinetic properties that govern its catalytic efficiency. The enzyme exhibits an apparent Michaelis constant value of 342 ± 60 micromolar for piperoyl-coenzyme A and 7.6 ± 0.5 millimolar for piperidine, with a calculated turnover number of 1.01 ± 0.16 per second based on total product formation [10]. The enzyme shows optimal activity at pH 8.0 and requires no additional cofactors for catalytic function [10]. Under physiological conditions, the enzyme preferentially produces piperine at high substrate concentrations, while lower concentrations result in increased formation of piperic acid and piperine isomers [10].

The biosynthetic pathway leading to piperoyl-coenzyme A involves multiple enzymatic steps originating from the phenylpropanoid pathway. Feruperic acid serves as a precursor that undergoes hydroxylation by cytochrome P450 enzyme CYP719A37 to produce piperic acid [8]. Subsequently, piperoyl-coenzyme A ligase converts piperic acid to the activated piperoyl-coenzyme A intermediate required for the final condensation reaction [8] [10]. Recent research has identified feruloyldiketide-coenzyme A synthases as key enzymes responsible for producing the carbon-5 side chain scaffold feruloyldiketide-coenzyme A intermediate, representing the first critical step that diverts metabolic flux from the phenylpropanoid pathway toward piperine biosynthesis [30].

The piperidine component of piperine originates from lysine metabolism through a distinct biosynthetic branch. Two key enzymes have been identified in this pathway: lysine decarboxylase and copper amine oxidase [30]. Lysine decarboxylase catalyzes the conversion of lysine to cadaverine, while copper amine oxidase subsequently oxidizes cadaverine to produce 1-piperideine, the immediate precursor of piperidine [30]. These enzymes have been functionally characterized through both in vivo and in vitro experiments, confirming their catalytic capabilities in piperine biosynthesis [30].

Transcriptomic analysis has revealed the coordinated expression of genes encoding piperine biosynthetic enzymes. The piperine synthase gene shows preferential expression in immature fruits, consistent with the tissue-specific accumulation of the final product [4] [10]. Co-expression analysis indicates that genes encoding all three terminal enzymes in the pathway are highly expressed in developing fruits, favoring the preferential localization of the biosynthetic machinery in tissues where piperine accumulates [9].

A secondary enzyme, termed piperamide synthase, has been identified with broader substrate specificity compared to piperine synthase [4] [10]. This enzyme can utilize diverse coenzyme A-esters with both aliphatic and aromatic amines, catalyzing the formation of various piperamide compounds found in black pepper beyond piperine itself [10]. The piperamide synthase shows 40 percent activity with pyrrolidine and 15 percent activity with isobutylamine compared to its activity with piperidine [10].

The spatial organization of piperine biosynthesis involves metabolic channeling to ensure efficient substrate utilization. The co-localization of biosynthetic enzymes potentially reduces the risk of hydrolysis of coenzyme A-esters in vivo through the formation of metabolic complexes [10]. The specific piperoyl-coenzyme A ligase with low Michaelis constant for piperic acid may serve as an anaplerotic enzyme, replenishing the piperoyl-coenzyme A pool when substrate availability becomes limiting [10].

Comparative Phytochemistry of Piper Alkaloids

The Piperaceae family exhibits remarkable chemical diversity in alkaloid production, with piperine representing one member of a larger family of structurally related amide alkaloids. Comparative phytochemical analysis reveals distinct patterns of alkaloid accumulation across different Piper species, reflecting both phylogenetic relationships and ecological adaptations [5]. The genus Piper produces various classes of secondary metabolites including alkaloids, lignans, flavones, chalcones, phenylpropanoids, and kava-pyrones, with alkaloids representing the most extensively studied group [7].

Structural classification of Piper alkaloids reveals several distinct categories based on their chemical architecture. Piperine-type alkaloids share the characteristic benzodioxole group at the terminal position of the acyl moiety, condensed with different amine components such as piperidine, isobutylamine, or pyrrolidine [18]. Alternative structural types include alkaloids where the benzodioxole group is replaced by short, saturated alkyl moieties, creating distinct chemotypes within the genus [18]. The structural diversity extends to include phenolic amides, lignanamides, isoquinolines, and aporphines, each exhibiting characteristic fragmentation patterns in mass spectrometric analysis [18].

Quantitative comparison of major alkaloids across Piper species reveals significant interspecific variation. Piper nigrum contains the highest concentrations of piperine among all studied species, with commercial samples containing 4.970 ± 860 milligrams per 100 grams [2]. In contrast, related alkaloids show different distribution patterns, with piperanine, piperettine, piperylin A, piperolein B, and pipericine occurring as minor constituents in black pepper extracts [6]. The alkaloid profiles of different organs within the same species also demonstrate organ-specific accumulation patterns, with fruits consistently showing the highest concentrations of piperine-type alkaloids [2] [28].

Ultra-high-performance liquid chromatography-mass spectrometry analysis has identified 42 amide alkaloids in black pepper fruits and pericarp, 40 constituents in stalks, and 36 constituents in leaves [28]. This comprehensive analysis revealed eight amide alkaloids reported for the first time in Piper nigrum, expanding the known chemical diversity of this economically important species [28]. The most abundant compound across all plant parts remains piperine, with concentrations ranging from 0.10 to 12.37 milligrams per gram of dry weight depending on the tissue analyzed [28].

Comparative studies between closely related species highlight the chemical basis for taxonomic differentiation within the genus. Analysis of Piper species traded as the Ayurvedic drug Pippali revealed significant compositional differences between authentic Piper longum and related species such as Piper peepuloides and Piper sylvaticum [16]. Market samples identified as Piper peepuloides and Piper sylvaticum lacked piperine entirely, while containing pellitorine as a major alkaloid component [16]. This chemical fingerprinting approach provides a reliable method for species authentication and quality control in commercial applications [16].

Regional chemotypes within single species demonstrate the influence of genetic and environmental factors on alkaloid production. Piper aduncum exhibits at least nine different chemotypes characterized by distinct alkaloid profiles, with some populations dominated by dillapiole while others contain primarily terpenoid compounds [5]. The Ecuadorian populations show two distinct chemotypes: one from the western Amazonian region characterized by high dillapiole content and another from the Atlantic Forest dominated by terpenoid compounds such as nerolidol and linalool [5].

SpeciesMajor AlkaloidsContent RangeTissue
Piper nigrumPiperine, piperanine, piperettine4.4-8.1 mg/100gFruit
Piper longumPiperine, pellitorine5-9%Spike/root
Piper cubebaCubebine (primary), piperine0.1% piperineFruit
Piper sarmentosumPiperine, pellitorine0.1-2.75%Various organs
Piper peepuloidesPellitorine (no piperine)VariableFruit
Piper sylvaticumPellitorine (no piperine)VariableFruit

The biosynthetic relationships between different alkaloid types reflect evolutionary adaptations within the Piperaceae family. The presence of multiple benzyl alcohol acetyltransferase-type enzymes in Piper nigrum enables the production of diverse piperamide compounds beyond piperine [4]. The promiscuous substrate specificity of piperamide synthase allows for the synthesis of various amide alkaloids using different coenzyme A-ester donors and amine acceptors [10]. This enzymatic versatility contributes to the chemical diversity observed within individual species and across the genus [10].

Essential oil composition provides additional chemotaxonomic markers for Piper species differentiation. Analysis reveals five major categories of essential oil profiles: monoterpene-dominated oils, sesquiterpene-dominated oils, mixed monoterpene and sesquiterpene oils, phenylpropanoid-dominated oils, and benzenoid-dominated oils [5]. These chemical profiles often correlate with alkaloid composition patterns, providing complementary information for species identification and phylogenetic analysis [5].

Solvent-based extraction represents the foundational approach for piperine isolation from Piper nigrum and related species. The selection of appropriate solvents significantly influences extraction efficiency, purity, and overall yield [1] [2].

Organic Solvent Systems

Dichloromethane emerges as a highly effective extraction solvent due to its optimal polarity characteristics for piperine dissolution. Research demonstrates that dichloromethane achieves superior extraction yields of 3.5-5.64% within 2 hours using Soxhlet extraction methodology [1]. The solvent's boiling point of 39.6°C facilitates rapid extraction cycles, with complete solvent clearance typically observed after four extraction cycles [1].

Ethanol represents the most widely studied extraction solvent, particularly in its 96% concentration form. Optimization studies reveal that ethanol extraction achieves maximum piperine content of 8.083 mg/g dry matter under optimal conditions of 37°C extraction temperature, 104 minutes extraction time, and 1:3.9 material-to-solvent ratio [2]. The higher boiling point of ethanol (78.4°C) results in longer extraction cycles compared to dichloromethane, typically requiring 3-4 hours for complete extraction [1].

Chloroform demonstrates exceptional extraction efficiency, particularly for liquid-liquid partitioning procedures. Despite being classified as a carcinogen, chloroform remains the benchmark solvent for piperine extraction due to its superior solubilizing properties [1]. Piperine exhibits limited water solubility (40 mg/L at 18°C) but demonstrates enhanced solubility in alcoholic systems (1 g/15 mL) [1].

Glacial Acetic Acid Methodology

Glacial acetic acid extraction represents a novel approach that achieves remarkable purity levels of 92% with yields reaching 18% [3] [4] [5]. The methodology involves 12-hour maceration of ground pepper powder with glacial acetic acid, followed by chloroform partitioning and subsequent crystallization procedures [3] [5]. This approach demonstrates superior performance compared to conventional ethanol and dichloromethane extractions in terms of both yield and purity [4].

Aqueous Biphasic Systems

Advanced extraction techniques employing Natural Deep Eutectic Solvents (NADES) combined with lower alcohols represent emerging methodologies. The choline chloride-urea with tert-butyl alcohol aqueous biphasic system achieves extraction yields of 5.45 g/100g with partition coefficients of 41.8 [6]. This green extraction approach demonstrates sustainability advantages while maintaining high extraction efficiency.

Binary Solvent Systems

Binary solvent combinations optimize extraction selectivity through synergistic effects. Ethanol-water binary systems enable controlled polarity adjustment, while hexane-ethyl acetate combinations facilitate selective extraction in centrifugal partition chromatography applications [7]. The hexane-ethyl acetate-methanol-water system (6:5:6:5 v/v) serves as the standard for high-performance centrifugal partition chromatography with the upper phase functioning as the stationary phase [7].

Chromatographic Purification Strategies

Chromatographic techniques provide sophisticated separation capabilities essential for achieving pharmaceutical-grade piperine purity. These methodologies enable precise compound isolation through differential migration principles.

High Performance Centrifugal Partition Chromatography

High Performance Centrifugal Partition Chromatography represents the gold standard for piperine purification, achieving exceptional purity levels of 98.5% in single-step operations [7] [8]. The methodology employs immiscible liquid phases without solid support, utilizing the upper phase of hexane-ethyl acetate-methanol-water (6:5:6:5 v/v) as the stationary phase [7]. Under optimized conditions, 40 mg of pure piperine can be isolated from 300 mg crude extract [7] [8].

The technique demonstrates superior advantages over conventional flash chromatography, including reduced solvent consumption (0.5 L/g injected versus 1.55 L/g), enhanced productivity (200 g/day versus 15 g/day), and significantly lower operational costs [9]. Mass spectrometry guidance enables precise fraction collection with extract ion chromatogram monitoring from m/z 285 to m/z 287 [9].

Flash Column Chromatography

Flash chromatography provides rapid separation capabilities with analysis times of 15-30 minutes for typical separations [10] [11]. Optimal column selection follows established protocols: 10 mm diameter for 0.5-50 mg scale, 20 mm for 50-300 mg scale, and 25 mm for 0.30-1 g scale [10]. The technique requires careful optimization of mobile phase composition, typically targeting retention factor (Rf) values between 0.2-0.3 for optimal separation [11].

Silica gel loading ratios vary according to separation difficulty: 20 mL silica/g crude for easy separations, 40-180 mL/g for normal separations, and 200+ mL/g for difficult separations [12]. Column efficiency depends critically on proper packing procedures and gradient elution optimization.

High Performance Liquid Chromatography

HPLC methodologies enable both analytical and preparative-scale purifications. Reversed-phase systems utilizing C18 stationary phases with acetonitrile-water mobile phases achieve excellent resolution [13] [14]. Optimal mobile phase compositions include acetonitrile-water (65:35) for simultaneous curcumin-piperine analysis and acetonitrile-methanol-water (65:5:35) for enhanced selectivity [13] [14].

Detection typically employs UV monitoring at 340 nm wavelength, with linear calibration ranges from 0.5-20 μg/mL [15] [16]. Method validation demonstrates precision values below 2% relative standard deviation with detection limits of 0.015 μg/mL and quantification limits of 0.044 μg/mL [15].

Preparative HPLC Systems

Preparative HPLC enables gram-scale purifications using axial compression technology with C18 preparative columns [17]. The methodology employs binary gradient elution with organic solvent proportions increasing from 39% to 80.4% over 19 minutes [18] [19]. DryLab software optimization minimizes method development time while maximizing resolution and minimizing solvent consumption [18] [19].

Thin Layer Chromatography

TLC serves dual purposes as both analytical monitoring tool and small-scale preparative technique. Optimal mobile phase composition utilizes toluene-ethyl acetate (60:40 v/v) for Piper species extracts [20] [18]. High-performance TLC (HPTLC) with densitometric detection achieves quantification ranges of 250-1750 ng with precision below 1% RSD [21] [22].

Recrystallization Optimization Parameters

Recrystallization represents the critical final purification step, determining ultimate product purity and crystalline form stability. Multiple parameters require precise optimization to achieve pharmaceutical-grade specifications.

Solvent System Selection

Solvent selection fundamentally determines recrystallization success through solubility differential optimization. Ethanol demonstrates excellent recrystallization properties, providing suitable solubility at elevated temperatures while enabling effective crystallization upon cooling [23] [24]. Binary solvent systems offer enhanced selectivity: ethanol-water combinations enable controlled polarity adjustment, while acetone-ethanol mixtures optimize dissolution kinetics [25].

The ideal solvent exhibits minimal compound solubility at ambient temperature while providing complete dissolution at elevated temperatures [24] [26]. Hexane-ethanol mixtures facilitate final crystal formation following alkali washing procedures [3]. Solvent purity critically affects crystal quality, necessitating analytical-grade or HPLC-grade solvents for optimal results.

Temperature Control Protocols

Temperature management governs crystal nucleation and growth kinetics. Initial dissolution requires heating to solvent boiling point to ensure complete compound solubilization [24] [26]. The dissolution process must achieve saturation without thermal decomposition, particularly important for thermally sensitive compounds like piperine.

Controlled cooling protocols prevent oil formation and promote uniform crystal development. Slow cooling to room temperature enables ordered crystal lattice formation, typically requiring several hours for optimal results [24] [25]. Rapid cooling promotes numerous small crystals, while gradual cooling favors larger, higher-purity crystals.

Crystallization Time Optimization

Crystallization duration significantly influences both yield and purity outcomes. Research demonstrates optimal crystallization times varying from 10 hours to 72 hours depending on solvent system and concentration [2]. Extended crystallization periods of 48-72 hours generally provide superior crystal quality and enhanced purity [2].

The crystallization process involves initial nucleation followed by crystal growth phases. Nucleation control through seeding techniques enables uniform crystal formation and improved batch-to-batch consistency [27]. Controlled supersaturation prevents excessive nucleation while promoting ordered crystal development.

Polymorphic Form Control

Piperine exhibits polymorphic behavior with multiple crystalline forms demonstrating distinct physical properties [25]. Form I represents the thermodynamically stable polymorph with characteristic melting point of 131°C [25]. Form II exhibits lower thermal stability with melting endotherm at 118°C [25].

Solvent system selection critically influences polymorphic outcome. Ethanol crystallization typically produces Form I, while slurry methods using ethanol may generate Form II [25]. X-ray powder diffraction enables polymorph identification through characteristic peak patterns at specific 2θ angles [25].

Impurity Rejection Strategies

Effective impurity rejection requires understanding of relative solubility relationships between target compound and impurities. Hot filtration removes insoluble impurities prior to crystallization, while alkali washing eliminates acidic impurities [3] [4]. The washing procedure typically employs 10% potassium hydroxide solution to remove piperic acid and related impurities [28].

Multiple recrystallization cycles may be necessary for high-purity applications. Each cycle improves purity through selective dissolution and crystallization, though with corresponding yield losses [24]. The optimal number of cycles balances purity requirements against yield considerations.

Yield Maximization and Purity Assessment

Comprehensive analytical methodologies ensure accurate yield determination and purity verification throughout the extraction and purification process. Multiple complementary techniques provide robust quality assessment capabilities.

High Performance Liquid Chromatography Analysis

HPLC represents the primary analytical tool for piperine quantification and purity assessment. Validated methods employ C18 reversed-phase columns with acetonitrile-water mobile phases, achieving baseline separation of piperine from related compounds [29] [15] [16]. Detection at 340 nm wavelength provides optimal sensitivity with linear calibration ranges from 0.5-20 μg/mL [15].

Method validation demonstrates exceptional precision with relative standard deviation values below 2% for both intra-day and inter-day measurements [15] [13]. Detection limits of 0.015 μg/mL and quantification limits of 0.044 μg/mL enable trace-level analysis [15]. Recovery studies consistently demonstrate 96-103% recovery efficiency across the analytical range [21].

Stability-indicating methodology enables degradation product identification and quantification. Stress testing under acidic, basic, oxidative, and thermal conditions verifies method specificity and compound stability [15]. The analytical procedure demonstrates robustness across variations in wavelength, mobile phase composition, and instrumental parameters [30].

Gas Chromatography Methods

Gas chromatography provides complementary analytical capabilities with flame ionization detection achieving superior sensitivity for routine analysis [27]. The methodology demonstrates linearity across 2-2000 ng/mL range with correlation coefficients exceeding 0.998 [27]. Precision values remain below 7.5% RSD with detection limits of 1 ng/mL [27].

GC analysis enables rapid sample throughput with analysis times significantly shorter than HPLC methods [27]. The technique proves particularly valuable for quality control applications in commercial production environments.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns. 1H NMR analysis identifies the methylenedioxy protons, aromatic protons, and alkyl chain protons characteristic of piperine structure [3] [5]. 13C NMR enables carbon framework verification and impurity identification [7].

Fourier Transform Infrared Spectroscopy confirms functional group presence through characteristic absorption bands. The technique verifies structural integrity following extraction and purification procedures [31]. UV-Visible spectrophotometry provides rapid purity assessment through absorption maximum identification [5].

Mass Spectrometric Analysis

Mass spectrometry enables molecular ion identification and fragmentation pattern analysis. Electrospray ionization in positive mode generates the characteristic molecular ion at m/z 286 corresponding to protonated piperine [9] [32]. High-resolution mass spectrometry provides exact mass determination for unambiguous molecular formula confirmation.

Tandem mass spectrometry enables structural elucidation through controlled fragmentation studies. The technique proves invaluable for impurity identification and degradation product characterization [9].

Thermal Analysis Methods

Differential Scanning Calorimetry provides thermal stability assessment and polymorphic form identification. Pure piperine exhibits characteristic melting endotherm at 131°C with specific enthalpy of fusion [25]. DSC analysis distinguishes between polymorphic forms through distinct thermal signatures [25].

Thermogravimetric analysis determines moisture content and thermal decomposition patterns. The technique enables storage stability assessment and optimal storage condition determination [25].

Crystallographic Analysis

X-ray Powder Diffraction enables definitive polymorphic form identification through characteristic diffraction patterns. Form I piperine exhibits specific peaks at 2θ angles of 14.96°, 22.04°, and 25.72° [25]. Form II demonstrates distinct patterns at different angular positions [25].

Single crystal X-ray diffraction provides complete structural characterization including unit cell parameters and molecular packing arrangements. The technique enables understanding of intermolecular interactions governing crystal stability [33].

Yield Optimization Strategies

Comprehensive yield optimization requires systematic evaluation of all process parameters. Response surface methodology enables multi-parameter optimization through statistical experimental design [2] [34] [35]. Central composite design approaches provide efficient optimization with minimal experimental requirements [35] [36].

Critical parameters include extraction time, temperature, solvent-to-material ratio, and particle size [34] [37] [31]. Optimal conditions typically involve: 90-minute extraction time, 350W microwave power (where applicable), 0.1-0.15 mm particle size, and 1:10-1:20 solvent ratios [34] [37] [31].

Physical Description

Light yellow to yellow solid with a pungent odor; [Reference #1] Light yellow solid; [Sigma-Aldrich MSDS]
Solid
Virtually colourless white crystals; Aroma reminiscent of peppe

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

285.13649347 g/mol

Monoisotopic Mass

285.13649347 g/mol

Boiling Point

498.00 to 499.00 °C. @ 760.00 mm Hg

Heavy Atom Count

21

Melting Point

129 °C

UNII

U71XL721QK

GHS Hazard Statements

Aggregated GHS information provided by 1769 companies from 8 notifications to the ECHA C&L Inventory.;
H301 (96.72%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cytochrome P-450 Enzyme Inhibitors

Vapor Pressure

0.00000013 [mmHg]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

7780-20-3
94-62-2

Wikipedia

Piperine
Quaternium-15

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)-: ACTIVE

Dates

Last modified: 08-15-2023
Trivedi, A., et al., J. Adv. Pharm. Technol. Res., 1, 190 (2010)
Kakarala, M., et al., J. Agric. Food Chem., 58, 6594 (2010)

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